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Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous natural products and synthetic pharmaceuticals with a wide array of biological

activities.[1] Quinoline derivatives have demonstrated efficacy as antimalarial, antibacterial,

anticancer, and anti-inflammatory agents, making them privileged structures in drug discovery.

[2] Within this important class of heterocycles, 4-Bromoquinoline-2-carboxylic acid emerges

as a highly valuable and versatile building block. Its strategic substitution pattern—a carboxylic

acid at the 2-position and a bromine atom at the 4-position—provides two distinct and

synthetically tractable handles for molecular elaboration. This guide provides an in-depth

technical overview of its properties, plausible synthetic routes, spectroscopic characteristics,

and applications for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties
4-Bromoquinoline-2-carboxylic acid is a solid organic compound whose precise properties

are critical for its handling, reaction setup, and integration into drug discovery workflows. The

key identifiers and physical properties are summarized below.

Table 1: Core Properties of 4-Bromoquinoline-2-carboxylic Acid
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Property Value Source(s)

CAS Number 209003-46-3 [3][4][5]

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.06 g/mol

Melting Point 159-164 °C (decomposes) [1]

Boiling Point 398.1 ± 32.0 °C (Predicted) [1]

Appearance
Solid (typically off-white to

yellow powder)
General Supplier Data

Purity Often available at ≥99%

The structure features a bromine atom at the C4 position, which is highly susceptible to

displacement or participation in cross-coupling reactions. The carboxylic acid at the C2 position

serves as a classical anchor for amide bond formation, esterification, or other derivatizations.

Caption: Structure of 4-Bromoquinoline-2-carboxylic acid.

Plausible Synthetic Route: The Doebner Reaction
While specific peer-reviewed syntheses for 4-Bromoquinoline-2-carboxylic acid are not

abundantly documented, its structure strongly suggests a synthesis via the Doebner reaction.

This classical method condenses an aromatic amine with an aldehyde and pyruvic acid to form

a quinoline-4-carboxylic acid.[1][6] A variation, the Doebner-von Miller reaction, uses α,β-

unsaturated carbonyls.[3][4]

For the target molecule, a logical approach involves the reaction of a bromoaniline precursor

with an appropriate aldehyde and pyruvic acid. However, to achieve the 4-bromo substitution

pattern on the quinoline ring, the starting aniline must be carefully selected to direct the

cyclization appropriately. A more direct and predictable route would be to start with 4-bromo-2-

aminobenzaldehyde and react it with a compound providing the remaining two carbons, though

the Doebner approach is more classical.

A plausible synthesis based on the Doebner reaction is outlined below:
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Step 1: Michael Addition. Aniline (or a substituted aniline) undergoes a Michael addition with an

α,β-unsaturated carbonyl formed in situ from the aldehyde and pyruvic acid. Step 2:

Cyclization. The resulting intermediate undergoes an intramolecular electrophilic cyclization

onto the aromatic ring. Step 3: Dehydration & Oxidation. The cyclized intermediate dehydrates

and is subsequently oxidized to form the aromatic quinoline ring system.

4-Bromoaniline +
Formaldehyde +

Pyruvic Acid

Acid Catalyst
(e.g., HCl, H₂SO₄)
Reflux in Ethanol

In situ formation of
α,β-unsaturated keto-acid

Michael Addition
& Cyclization

Dehydration &
Aromatization (Oxidation) 4-Bromoquinoline-2-carboxylic Acid

Click to download full resolution via product page

Caption: Plausible Doebner reaction workflow for synthesis.

Generalized Experimental Protocol (Doebner Reaction)
Causality: This protocol is designed to facilitate the condensation and cyclization while

minimizing side reactions. Ethanol serves as a suitable solvent, and refluxing provides the

necessary activation energy for the multi-step reaction.

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 4-bromoaniline (1.0 eq), pyruvic acid (1.1 eq), and a suitable aldehyde (e.g.,

benzaldehyde, 1.0 eq) in absolute ethanol.

Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric

acid.

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure.

Isolation: Pour the residue into a beaker of ice-water and adjust the pH to ~4-5 with a sodium

bicarbonate solution to precipitate the carboxylic acid product.
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Purification: Collect the crude solid by vacuum filtration, wash with cold water, and

recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the

purified 4-Bromoquinoline-2-carboxylic acid.

Structural Elucidation and Spectroscopic Analysis
Experimental spectral data should be acquired for definitive structural confirmation. Based on

the known principles of NMR and IR spectroscopy, the following characteristics are expected.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic Protons (5H): Multiple signals in the δ

7.5-8.5 ppm range, showing characteristic

coupling patterns of the quinoline ring system.-

Carboxylic Acid Proton (1H): A broad singlet far

downfield, typically >12 ppm, which is

exchangeable with D₂O.[7]

¹³C NMR

- Carbonyl Carbon: A signal in the δ 165-175

ppm range, characteristic of a carboxylic acid.

[7]- Aromatic Carbons: Multiple signals between

δ 120-150 ppm. The carbon bearing the

bromine (C4) would be shifted, and its chemical

shift can be predicted using additive rules.

IR Spectroscopy

- O-H Stretch: A very broad absorption band

from 2500-3300 cm⁻¹, characteristic of the

hydrogen-bonded carboxylic acid hydroxyl

group.[7]- C=O Stretch: A strong, sharp

absorption band around 1710-1760 cm⁻¹.[7]-

C=C / C=N Stretches: Multiple absorptions in

the 1450-1620 cm⁻¹ region, typical for the

aromatic quinoline core.

Mass Spectrometry

- Molecular Ion (M⁺): A prominent peak at m/z

251 and an isotopic peak (M+2) of nearly equal

intensity at m/z 253, which is the hallmark

signature of a compound containing one

bromine atom.

Applications in Research and Drug Discovery
The true value of 4-Bromoquinoline-2-carboxylic acid lies in its potential as a versatile

scaffold for building complex molecules. The two functional groups offer orthogonal reactivity,

allowing for sequential and controlled modifications.
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As a Scaffold for Enzyme Inhibitors: Quinoline carboxylic acids are known to target a variety

of enzymes. The carboxylic acid moiety often acts as a key hydrogen-bonding group or a salt

bridge anchor within an enzyme's active site, as seen in inhibitors of dihydroorotate

dehydrogenase (DHODH).[2]

Fragment-Based Drug Design (FBDD): This molecule is an ideal fragment for FBDD

campaigns. The quinoline core provides a rigid, defined shape for binding, while the bromo

and carboxyl groups serve as vectors for growing the fragment into a more potent lead

compound.

Use in Cross-Coupling Reactions: The C4-bromo substituent is primed for participation in

palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig

amination. This allows for the direct and modular installation of diverse aryl, heteroaryl, or

alkyl groups at this position, enabling rapid generation of compound libraries for Structure-

Activity Relationship (SAR) studies.

Amide Library Synthesis: The C2-carboxylic acid is readily converted into amides using

standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the exploration

of the "R-group" space by coupling the core with a vast array of commercially available

amines.

Synthetic Vectors

Resulting Compound Libraries

4-Bromoquinoline-2-carboxylic Acid

Amide Coupling
(HATU, Amine)

R-COOH

Suzuki Coupling
(Pd catalyst, Boronic Acid)

Ar-Br

Esterification
(Alcohol, Acid cat.)

R-COOH

Other Cross-Coupling
(Stille, Sonogashira, etc.)

Ar-Br

Enzyme Inhibitors Chemical Probes Functional Materials
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Caption: Synthetic utility of the target molecule.

Protocol Example: Amide Coupling with Benzylamine
Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side

reactions and racemization (if chiral amines are used). DMF is an excellent polar aprotic

solvent for this transformation, and DIPEA is a non-nucleophilic base used to neutralize the

acid and facilitate the reaction.

Preparation: To a solution of 4-Bromoquinoline-2-carboxylic acid (1.0 eq) in anhydrous

N,N-Dimethylformamide (DMF), add Benzylamine (1.05 eq) and N,N-Diisopropylethylamine

(DIPEA) (2.5 eq).

Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) portion-wise to the stirred solution at room

temperature.

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor for the consumption of

the starting material by TLC or LC-MS.

Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract

with ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the resulting crude amide by flash column chromatography on silica gel to

yield the desired product.

Safety and Handling
As with any halogenated aromatic compound, 4-Bromoquinoline-2-carboxylic acid should be

handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant

gloves are mandatory.

Inhalation: Avoid breathing dust. May cause respiratory irritation.

Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and

water.

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for

several minutes.

Storage: Store in a cool, dry place away from incompatible materials. Recommended

storage temperature is often 2-8°C.

Self-Validating System: Always consult the specific Safety Data Sheet (SDS) provided by the

supplier before handling this chemical. The SDS contains the most accurate and

comprehensive safety information.

Conclusion
4-Bromoquinoline-2-carboxylic acid is a potent chemical intermediate whose strategic

design offers significant advantages for medicinal chemistry and materials science. Its well-

defined reactive sites—the C4-bromine for cross-coupling and the C2-carboxylic acid for

amide/ester formation—provide a reliable and modular platform for the synthesis of diverse and

complex molecular architectures. Understanding its properties, synthetic logic, and safe

handling procedures, as outlined in this guide, empowers researchers to fully leverage its

potential in the development of novel therapeutic agents and functional molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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